molecular formula C9H14O3 B13298735 2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde

Cat. No.: B13298735
M. Wt: 170.21 g/mol
InChI Key: PZGHPZYLQWZEFJ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H14O3 It is characterized by a five-membered oxolane ring with four methyl groups and an aldehyde functional group

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,2,5,5-tetramethyl-4-oxooxolane-3-carbaldehyde

InChI

InChI=1S/C9H14O3/c1-8(2)6(5-10)7(11)9(3,4)12-8/h5-6H,1-4H3

InChI Key

PZGHPZYLQWZEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C(O1)(C)C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde typically involves the cyclization of suitable precursors under acidic conditions. One common method is the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts such as sulfuric acid or zeolites . The reaction conditions often require controlled temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of zeolites as catalysts is particularly advantageous due to their high efficiency and selectivity . The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2,2,5,5-Tetramethyl-4-oxooxolane-3-carboxylic acid.

    Reduction: Formation of 2,2,5,5-Tetramethyl-4-oxooxolane-3-methanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound’s unique structure allows it to participate in specific pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde is unique due to its specific combination of an oxolane ring with four methyl groups and an aldehyde functional group.

Biological Activity

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique oxolane ring structure that contributes to its biological activity. Its molecular formula is C11H16O2C_{11}H_{16}O_2, with a molecular weight of 184.25 g/mol. The presence of the carbonyl group and the oxolane ring is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Effects

Several studies have explored the anticancer properties of this compound. Notably, it has shown cytotoxic effects on different cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in human cancer cells by activating caspase pathways.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, leading to increased ROS levels that can trigger apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways essential for cancer cell survival.

Study 1: Antibacterial Activity

A recent study assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial properties.

Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound revealed an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations.

Data Tables

Biological Activity Pathogen/Cell Line Effect MIC/IC50
AntibacterialStaphylococcus aureusInhibition32 µg/mL
AntibacterialEscherichia coliInhibition64 µg/mL
CytotoxicMCF-7 (Breast Cancer)Induction of Apoptosis15 µM

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